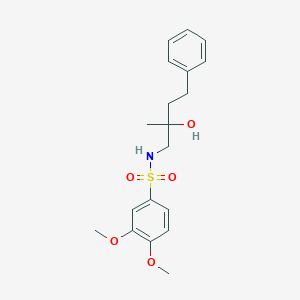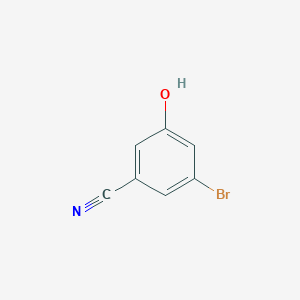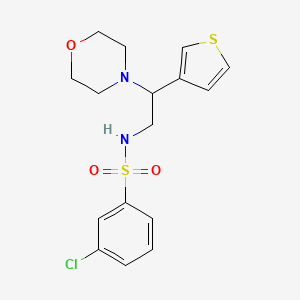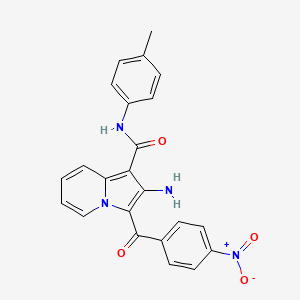![molecular formula C22H20FN5O4 B2510057 N-(2-((3-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-3,4-二甲氧基苯甲酰胺 CAS No. 1021066-01-2](/img/structure/B2510057.png)
N-(2-((3-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. The triazolo[4,3-b]pyridazine scaffold is known for its ability to inhibit various cancer cell lines. Research indicates that derivatives of this scaffold can interfere with cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for developing new anticancer drugs.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Studies have demonstrated that triazolo[4,3-b]pyridazine derivatives can effectively inhibit the growth of various bacterial and fungal strains . This property is crucial for developing new antibiotics, especially in the face of rising antimicrobial resistance.
Antiviral Applications
Research has also explored the antiviral potential of this compound. The triazolo[4,3-b]pyridazine core has been found to possess activity against several viruses, including those responsible for influenza and other viral infections . This makes it a valuable lead compound for antiviral drug development.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide has been investigated for its ability to inhibit specific enzymes. For instance, it has shown inhibitory activity against enzymes like carbonic anhydrase and cholinesterase . This property is useful in the development of drugs for conditions like glaucoma and Alzheimer’s disease.
Antioxidant Activity
The compound also exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress . This application is important for preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Analgesic Potential
Research has indicated that this compound may have analgesic effects. It can modulate pain pathways and reduce pain perception in various models . This makes it a potential candidate for developing new pain relief medications.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It can protect neurons from damage and support neuronal survival . This application is particularly relevant for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
作用机制
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the c-Met and VEGFR-2 proteins, thereby inhibiting their kinase activities . This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that they regulate, leading to a decrease in cell proliferation and survival . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
属性
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-17-8-5-15(13-18(17)31-2)22(29)24-11-12-32-20-10-9-19-25-26-21(28(19)27-20)14-3-6-16(23)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHTIUDHKIBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)
![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)



)carb oxamide](/img/structure/B2509990.png)


![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
